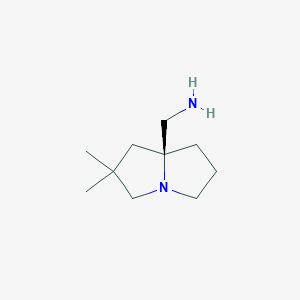
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a chiral amine compound with a unique structure that includes a tetrahydropyrrolizine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted amines, imines, and other nitrogen-containing compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: The enantiomer of the compound with different stereochemistry.
2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine: A non-chiral version of the compound.
Other pyrrolizine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(S)-(2,2-Dimethyltetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for specific applications where chirality plays a crucial role.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
[(8S)-6,6-dimethyl-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C10H20N2/c1-9(2)6-10(7-11)4-3-5-12(10)8-9/h3-8,11H2,1-2H3/t10-/m0/s1 |
Clé InChI |
ZAOHIWIBLKPLNS-JTQLQIEISA-N |
SMILES isomérique |
CC1(C[C@@]2(CCCN2C1)CN)C |
SMILES canonique |
CC1(CC2(CCCN2C1)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















